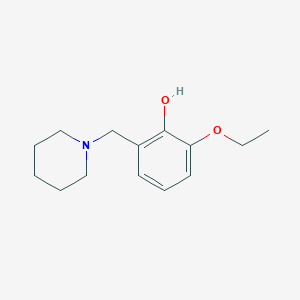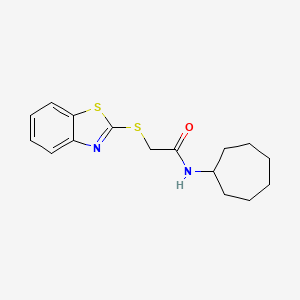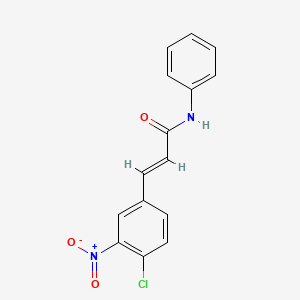
2-ethoxy-6-(1-piperidinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-(1-piperidinylmethyl)phenol, also known as EPM or 2-ethoxy-6-(1-piperidinylmethyl)-4-(3-nitrophenyl)-phenol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural product, cephalotaxine, which is found in the leaves of the Cephalotaxus harringtonia tree. EPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol is not fully understood, but it is thought to involve inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, and play a key role in cell division. By inhibiting microtubule polymerization, this compound disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory activity, antiviral activity, and neuroprotective activity. This compound has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects in animal models.
実験室実験の利点と制限
One of the primary advantages of 2-ethoxy-6-(1-piperidinylmethyl)phenol for use in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for researchers investigating the mechanisms of cancer cell growth and division. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2-ethoxy-6-(1-piperidinylmethyl)phenol. One area of interest is the development of new cancer therapies based on this compound or related compounds. Another area of interest is the investigation of the mechanisms of action of this compound, which could provide insights into the fundamental processes of cell growth and division. Additionally, the anxiolytic and antidepressant effects of this compound could be further investigated for potential use in the treatment of mental health disorders.
合成法
2-ethoxy-6-(1-piperidinylmethyl)phenol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and catalysts, and requires careful purification and characterization of the final product. The synthesis method has been well-established in the literature, and has been optimized for high yields and purity.
科学的研究の応用
2-ethoxy-6-(1-piperidinylmethyl)phenol has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to have potent anticancer activity, and has been investigated as a potential treatment for a variety of cancers, including lung, breast, and colon cancer. This compound has also been shown to have activity against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSFDCOOPAHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)






![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)
